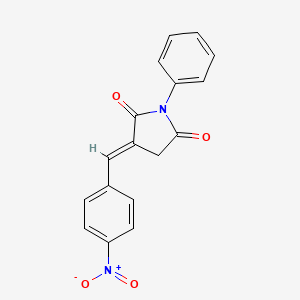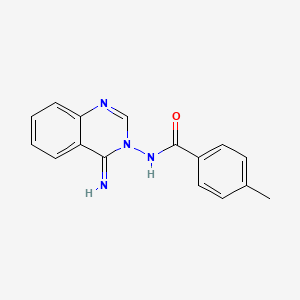![molecular formula C17H13N5O2S B11029500 2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)
2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, which is further substituted with a methyl group and a nitrobenzylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form a triazole intermediate. This intermediate is then reacted with 4-nitrobenzyl chloride in the presence of a base to introduce the nitrobenzylsulfanyl group. The final step involves the cyclization of the intermediate to form the triazoloquinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated synthesis platforms can streamline the production process and reduce the need for manual intervention .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydroxide).
Cyclization: Acidic or basic conditions, depending on the specific reaction.
Major Products Formed
Reduction: 2-Methyl-5-[(4-aminobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation. Additionally, the compound’s ability to form hydrogen bonds and interact with biomolecular targets contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with a phenyl group instead of a methyl group.
2-Methyl-5-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with a chlorobenzyl group instead of a nitrobenzyl group.
2-Methyl-5-[(4-aminobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with an aminobenzyl group instead of a nitrobenzyl group.
Uniqueness
The presence of the nitrobenzylsulfanyl group in 2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline imparts unique properties to the compound, such as enhanced biological activity and the ability to undergo specific chemical reactions. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C17H13N5O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-methyl-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H13N5O2S/c1-11-18-16-14-4-2-3-5-15(14)19-17(21(16)20-11)25-10-12-6-8-13(9-7-12)22(23)24/h2-9H,10H2,1H3 |
InChI Key |
JLXWWTIUWCYQTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11029423.png)

![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)

![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)
![Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11029460.png)
![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11029474.png)

![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)

![2-hydroxy-3-{2-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}-3,4-dihydro-5H-1,4-benzodiazepin-5-one](/img/structure/B11029492.png)
